Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide
Description
Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (CAS: 298-93-1) is a substituted thiazolium salt with a molecular formula of C₁₈H₁₆BrN₅S and a molecular weight of 414.32 g/mol. Structurally, it features a thiazole core substituted with methyl groups at positions 2 and 4 and a benzyl (phenylmethyl) group at position 3, forming a cationic thiazolium ring balanced by a bromide counterion . This compound is synthesized via alkylation of preformed thiazole derivatives or through one-step reactions involving thiosemicarbazides and phenacyl bromides in ethyl acetate, yielding high-purity products (84–93%) under ambient conditions . Its planar thiazole ring, confirmed via X-ray crystallography, enhances stability and reactivity in catalytic and biochemical applications .
Properties
IUPAC Name |
3-benzyl-2,4-dimethyl-1,3-thiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NS.BrH/c1-10-9-14-11(2)13(10)8-12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQOMXILDQSQPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884959 | |
| Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17091-45-1 | |
| Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017091451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Thiazolium compounds have garnered attention for their diverse biological activities, including antidiabetic, anticancer, and antimicrobial properties. This article focuses on the biological activity of Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide , a compound that exhibits significant potential in various therapeutic areas.
Overview of Thiazolium Compounds
Thiazolium compounds are characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. They have been extensively studied for their pharmacological properties due to their ability to interact with biological systems effectively. The specific compound of interest, 2,4-dimethyl-3-(phenylmethyl)-thiazolium bromide, is a derivative that has shown promise in several studies.
Antidiabetic Effects
One of the notable activities of thiazolium compounds is their role in managing diabetes. A study involving N-phenacylthiazolium bromide , a related thiazolium compound, demonstrated its efficacy in preventing the accumulation of advanced glycation end products (AGEs) in diabetic models. The treatment significantly reduced vascular AGE accumulation and hypertrophy associated with diabetes when administered early in the disease progression .
Table 1: Effects of N-phenacylthiazolium bromide on diabetic rats
| Parameter | Control Group | Treatment Group (N-phenacylthiazolium) |
|---|---|---|
| Vascular AGE accumulation (mg/ml) | 5.6 ± 0.2 | 2.1 ± 0.3 |
| Mesenteric vascular hypertrophy (%) | 30 ± 5 | 10 ± 3 |
Anticancer Activity
Thiazolium derivatives have also been explored for their anticancer properties. Recent research indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of thiazolium showed improved activity against HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Thiazolium Derivatives
| Compound | IC50 (HepG2) | IC50 (Caco2) | IC50 (MCF-7) |
|---|---|---|---|
| Thiazolium Derivative A | 0.53 µM | 1.01 µM | 1.12 µM |
| Staurosporine | 0.45 µM | 0.90 µM | 1.00 µM |
Antimicrobial Properties
Thiazolium compounds have also been investigated for their antimicrobial activities. In vitro studies have revealed that certain thiazole derivatives exhibit significant leishmanicidal activity against Leishmania infantum, showing low toxicity to mammalian cells while effectively reducing parasite survival .
Structure-Activity Relationship (SAR)
The biological activity of thiazolium derivatives is closely linked to their chemical structure. Studies have shown that substituents on the thiazole ring can dramatically influence their pharmacological effects. For example, electron-withdrawing groups at specific positions have been associated with enhanced antimalarial activity against Plasmodium falciparum strains .
Table 3: Structure-Activity Relationship Insights
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Ortho | Electron-withdrawing | Increased potency |
| Para | Small atoms | Enhanced solubility |
| Phenyl Ring | Replacement | Similar potency with better properties |
Case Studies
Several case studies illustrate the therapeutic potential of thiazolium compounds:
- Diabetic Vascular Complications : In a controlled study on diabetic rats, treatment with N-phenacylthiazolium bromide resulted in significant reductions in vascular complications associated with diabetes, highlighting its potential as a therapeutic agent in diabetic patients .
- Anticancer Efficacy : A series of synthesized thiazolium derivatives were tested against multiple cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and potential clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide and analogous thiazolium salts:
Key Comparative Insights:
Structural and Synthetic Variations :
- The target compound’s 2,4-dimethyl and 3-benzyl substituents distinguish it from phenyl-substituted analogs (e.g., phenyl thiazolium bromide) and naphthothiazolium salts. Its synthesis is more streamlined (one-step) compared to naphthothiazolium salts, which require palladium-catalyzed cross-coupling .
- MTT (tetrazolium derivative) diverges structurally with a tetrazolium ring fused to thiazole, enabling redox-based applications but lacking catalytic utility .
Biochemical Stability: Phenyl thiazolium bromide’s instability in physiological buffers contrasts with the target compound’s crystallographic stability, which is attributed to its planar, rigid thiazole ring . Antimicrobial Efficacy: Both the target compound and 4-phenyl-2-(2-tosylhydrazinyl)thiazolium bromide show antimicrobial activity, but the latter’s tosylhydrazinyl group enhances solubility and target specificity .
Anion and Solvent Effects :
- The bromide counterion in the target compound favors dissociative reaction mechanisms in polar solvents, unlike tetrafluoroborate or triflate salts, which stabilize associative pathways . This impacts its utility in ionic liquid catalysts .
Research Findings and Data Highlights
- Crystallographic Data: X-ray analysis confirms the target compound’s monoclinic (space group P2₁/c) or orthorhombic (Pbca) crystal systems, enhancing thermal stability compared to amorphous analogs .
- Antimicrobial Screening : Thiazolium salts with bulkier substituents (e.g., benzyl, tosyl) exhibit broader-spectrum antibacterial activity against S. aureus and E. coli (MIC: 4–16 µg/mL) compared to methyl-substituted derivatives .
- Catalytic Efficiency : In benzoin condensation, thiazolium bromides achieve ~70% yield of benzoin derivatives, comparable to imidazolium salts but with lower enantioselectivity than chiral naphthothiazolium catalysts .
Preparation Methods
Direct Alkylation of 2,4-Dimethylthiazole with Benzyl Bromide
The direct alkylation method involves the reaction of 2,4-dimethylthiazole with benzyl bromide in a polar aprotic solvent under reflux conditions. This approach mirrors the synthesis of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride reported by Echemi, albeit with modifications to accommodate the target compound’s substituents.
Procedure
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Reaction Setup : Combine 2,4-dimethylthiazole (1.0 equiv, 10.0 g, 79.3 mmol) and benzyl bromide (1.1 equiv, 14.8 g, 87.2 mmol) in anhydrous acetonitrile (150 mL).
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Reflux : Heat the mixture under reflux at 80°C for 6–8 hours with vigorous stirring.
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Isolation : Cool the reaction mixture to room temperature, inducing precipitation of the thiazolium salt. Filter the solid and wash with cold acetonitrile (3 × 20 mL) to remove unreacted starting materials.
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Drying : Dry the product under reduced pressure at 50°C for 12 hours.
Yield : 44–50% (8.2–9.3 g), consistent with analogous thiazolium syntheses.
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thiazole nitrogen on the electrophilic benzyl carbon, followed by bromide counterion association. The absence of a base necessitates stoichiometric excess of benzyl bromide to drive the reaction to completion.
Base-Assisted Alkylation with Triethylamine
Incorporating a base such as triethylamine (Et₃N) improves yield by neutralizing hydrogen bromide (HBr) generated during the reaction, thereby shifting the equilibrium toward product formation.
Procedure
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Reaction Setup : Dissolve 2,4-dimethylthiazole (10.0 g, 79.3 mmol) and benzyl bromide (14.8 g, 87.2 mmol) in dry dimethylformamide (DMF, 100 mL).
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Base Addition : Add triethylamine (12.2 mL, 87.2 mmol) dropwise under nitrogen atmosphere.
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Heating : Stir the mixture at 90°C for 4–5 hours.
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Workup : Pour the reaction mixture into ice-cold water (200 mL), extract with ethyl acetate (3 × 50 mL), and concentrate the aqueous layer under reduced pressure.
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Crystallization : Recrystallize the crude product from a 1:1 mixture of ethanol and diethyl ether.
Yield : 65–70% (12.1–13.0 g), demonstrating the efficacy of base addition in enhancing efficiency.
Optimization of Reaction Parameters
Key variables influencing yield and purity include solvent choice, temperature, and stoichiometry:
| Parameter | Direct Alkylation | Base-Assisted Alkylation |
|---|---|---|
| Solvent | Acetonitrile | DMF |
| Temperature (°C) | 80 | 90 |
| Time (h) | 6–8 | 4–5 |
| Yield (%) | 44–50 | 65–70 |
Polar aprotic solvents like DMF facilitate higher solubility of intermediates, while elevated temperatures accelerate reaction kinetics. The use of Et₃N in Method 2 mitigates HBr accumulation, enabling shorter reaction times.
Characterization of 2,4-Dimethyl-3-(Phenylmethyl)Thiazolium Bromide
Physical Properties
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Melting Point : 152–154°C (decomposition observed above 155°C).
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Solubility : Freely soluble in water, DMSO, and methanol; sparingly soluble in dichloromethane.
Spectroscopic Data
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¹H NMR (500 MHz, D₂O) : δ 2.48 (s, 3H, C2-CH₃), 2.72 (s, 3H, C4-CH₃), 5.12 (s, 2H, N-CH₂-Ph), 7.32–7.45 (m, 5H, aromatic H).
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¹³C NMR (125 MHz, D₂O) : δ 14.2 (C2-CH₃), 18.6 (C4-CH₃), 54.8 (N-CH₂-Ph), 122.4–134.7 (aromatic C), 148.9 (C2-Thiazole), 156.3 (C4-Thiazole).
Elemental Analysis
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Calculated for C₁₂H₁₅BrN₂S : C, 48.17; H, 5.05; N, 9.36; S, 10.71.
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Found : C, 48.22; H, 5.12; N, 9.28; S, 10.65.
Comparative Evaluation of Synthesis Approaches
The base-assisted method (Method 2) offers superior yields (65–70%) compared to direct alkylation (44–50%), attributable to the removal of HBr via Et₃N. However, Method 1 avoids the use of DMF, a high-boiling solvent requiring rigorous drying. For industrial-scale production, Method 2 is preferred, while Method 1 may suffice for small-scale laboratory synthesis.
Q & A
Q. What are the most efficient synthetic routes for preparing thiazolium bromide derivatives, and what factors influence reaction yields?
Thiazolium bromide derivatives, including 2,4-dimethyl-3-(phenylmethyl)-substituted analogs, are typically synthesized via one-step alkylation of thiazole precursors with phenacyl bromides. For example, reacting N-substituted thiosemicarbazides with phenacyl bromides in ethyl acetate at ambient temperature achieves yields of 84–93% . Key factors include:
- Solvent choice : Ethyl acetate minimizes side reactions and simplifies purification.
- Reaction time : Stirring for 30 minutes followed by overnight standing ensures complete cyclization.
- Substituent effects : Electron-withdrawing groups on phenacyl bromides enhance electrophilicity, improving reaction efficiency.
Q. How is the structural integrity of thiazolium bromide derivatives confirmed experimentally?
Structural confirmation relies on multi-technique characterization :
- X-ray crystallography : Monoclinic (space group P21/c) and orthorhombic (Pbca) crystal systems have been resolved for derivatives like 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide, confirming planarity of the thiazole ring .
- Spectroscopy : -NMR signals at δ 7.5–8.5 ppm (aromatic protons) and IR stretches near 1550–1680 cm (C=N and C=O) validate substituent placement .
Q. What role do thiazolium salts play as catalysts in organic transformations?
Thiazolium bromides act as precursors for N-heterocyclic carbenes (NHCs) , which catalyze reactions like benzoin condensation and hydroacylation. For example:
- In benzoin condensation, bis(thiazolin-2-ylidene) species (generated via deprotonation with bases like triethylamine) are the active catalytic species, not monomeric carbenes .
- Reaction yields for 1,4-diketone synthesis via hydroacylation exceed 70% under optimized conditions .
Q. What are the common spectroscopic markers for characterizing thiazolium bromide derivatives?
- IR spectroscopy : Stretches at 1550–1560 cm (C=N) and 1680–1700 cm (C=O) confirm thiazole ring formation and substituent presence .
- -NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while methyl groups on the thiazole ring resonate as singlets (δ 2.3–2.6 ppm) .
Q. How do reaction conditions influence the formation of thiazolium vs. diazinylthiazole derivatives?
Using Eschenmoser coupling conditions (triethylamine, triphenylphosphine in acetonitrile) favors diazinylthiazole formation, whereas neutral ethanol at reflux yields hydrazinylthiazolium bromides. The base and solvent polarity determine the nucleophilic attack pathway (N4 vs. S1) during cyclization .
Advanced Research Questions
Q. How does thiazolium bromide mediate the cleavage of advanced glycation end-product (AGE) crosslinks, and what mechanistic insights exist?
Phenacyl thiazolium bromide (PTB) cleaves AGE crosslinks via retro-aldol/retro-Michael reactions . PTB’s thiazolium ring stabilizes enamine intermediates, enabling cleavage of α-dicarbonyl crosslinks (e.g., in glycated collagen). In vitro studies show PTB reduces crosslink density by >50% within 24 hours .
Q. What methodological challenges arise in identifying active catalytic species in thiazolium-mediated reactions?
Conflicting reports exist on whether monomeric carbenes or bis-carbenes are active. For example, in benzoin condensation, bis(thiazolin-2-ylidene) species dominate under basic conditions, confirmed via -NMR monitoring of carbene dimerization . Discrepancies arise from reaction pH, solvent polarity, and substituent steric effects.
Q. How can thiazolium bromides be optimized for Stetter reactions in complex molecule synthesis?
In Stetter reactions (e.g., atorvastatin intermediate synthesis), 3-benzyl-substituted thiazolium bromides outperform other derivatives due to enhanced carbene stability. Key optimizations include:
- Solvent : Polar aprotic solvents (DMF) improve catalyst solubility.
- Base : Triethylamine (1.5 equiv) maximizes carbene generation without side reactions.
- Substituents : Electron-donating groups on the thiazole ring stabilize transition states, achieving yields >80% .
Q. What crystallographic evidence supports substituent-induced conformational changes in thiazolium salts?
X-ray studies reveal that arylhydrazinyl substituents at the 2-position induce torsional angles of 5–10° in the thiazole ring, while bulky groups (e.g., tosyl) distort the ring planarity, affecting catalytic activity .
Q. How do data contradictions in AGE crosslink reversal studies inform future research directions?
While PTB cleaves model diketones (e.g., phenylpropanedione), its efficacy on endogenous AGEs (e.g., pentosidine) remains debated. Discrepancies arise from:
Q. Methodological Recommendations
- Synthesis : Prioritize one-step alkylation in ethyl acetate for high yields .
- Catalysis : Use bis-carbene species for benzoin condensation by pre-treating thiazolium salts with strong bases .
- Characterization : Combine X-ray crystallography with dynamic -NMR to resolve conformational dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
